4-(2-Chloroacetyl)oxolan-2-one
Description
4-(2-Chloroacetyl)oxolan-2-one is a bicyclic compound featuring a tetrahydrofuran-2-one (oxolan-2-one) ring substituted at the 4-position with a 2-chloroacetyl group. The chloroacetyl moiety introduces significant electrophilic character, making this compound a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactivity stems from the labile chlorine atom and the ketone functionality, enabling participation in nucleophilic substitution, condensation, and cyclization reactions.
Properties
CAS No. |
131953-06-5 |
|---|---|
Molecular Formula |
C6H7ClO3 |
Molecular Weight |
162.57 g/mol |
IUPAC Name |
4-(2-chloroacetyl)oxolan-2-one |
InChI |
InChI=1S/C6H7ClO3/c7-2-5(8)4-1-6(9)10-3-4/h4H,1-3H2 |
InChI Key |
MUCZGZBODIABCQ-UHFFFAOYSA-N |
SMILES |
C1C(COC1=O)C(=O)CCl |
Canonical SMILES |
C1C(COC1=O)C(=O)CCl |
Synonyms |
2(3H)-Furanone, 4-(chloroacetyl)dihydro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Analysis of Oxolan-2-one Derivatives
| Compound | CAS Number | Molecular Weight | Substituent | Reactivity Profile | Key Applications |
|---|---|---|---|---|---|
| This compound | Not provided | ~178.59* | –COCH₂Cl | Nucleophilic acylation | Pharma intermediates |
| 4-(Chloromethyl)oxolan-2-one | 2463-45-8 | 136.57 | –CH₂Cl | SN2 alkylation | Polymer synthesis |
| Pilocarpine (PIL) | 92-13-7 | 244.29 | –CH₂(imidazole) | Cholinergic agonism | Glaucoma treatment |
| 5-(Bromomethyl)oxolan-2-one | Not provided | 181.01 | –CH₂Br | Alkylation reactions | Organic synthesis |
*Calculated based on formula C₆H₇ClO₃.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
